molecular formula C9H8F2O B1321752 4-(1,1-Difluoroethyl)benzaldehyde CAS No. 55805-22-6

4-(1,1-Difluoroethyl)benzaldehyde

Cat. No. B1321752
CAS RN: 55805-22-6
M. Wt: 170.16 g/mol
InChI Key: GNYSRMQNMACKRL-UHFFFAOYSA-N
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Patent
US09422240B2

Procedure details

To a solution of 1-bromo-4-(1,1-difluoroethyl)benzene (1.00 g) in tetrahydrofuran (10.0 mL), n-butyl lithium (2.69 mol/L, solution in n-hexane, 1.68 mL) was added at −80° C. and the mixture was stirred at that temperature for 5 minutes. Subsequently, N,N-dimethylformamide (0.522 mL) was added at −80° C. and after stirring the mixture at that temperature for 20 minutes, 2 mol/L hydrochloric acid (2.50 mL) was added. After bringing the reaction mixture to room temperature, two extractions were conducted with ethyl acetate and the combined organic layers were washed with water. After drying over anhydrous magnesium sulfate and the desiccant was removed by filtration; the filtrate was then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=100:0-90:10) to give the titled compound as a colorless oil (510 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.68 mL
Type
solvent
Reaction Step One
Quantity
0.522 mL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[CH3:9])=[CH:4][CH:3]=1.CN(C)[CH:14]=[O:15].Cl>O1CCCC1.C([Li])CCC>[F:10][C:8]([C:5]1[CH:6]=[CH:7][C:2]([CH:14]=[O:15])=[CH:3][CH:4]=1)([F:11])[CH3:9]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1.68 mL
Type
solvent
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
0.522 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
2.5 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at that temperature for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
after stirring the mixture at that temperature for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
to room temperature
EXTRACTION
Type
EXTRACTION
Details
two extractions
WASH
Type
WASH
Details
the combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the desiccant was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=100:0-90:10)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC(C)(F)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 510 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.